molecular formula C14H15N5O5S B15033061 5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15033061
M. Wt: 365.37 g/mol
InChI Key: QMCLTLFUZZPZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidine sulfonyl intermediate.

    Hydrazine Derivative Formation: The intermediate is then reacted with a hydrazine derivative to form the hydrazinylidene intermediate.

    Cyclization: The final step involves the cyclization of the hydrazinylidene intermediate with a trione derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the hydrazinylidene moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group and the trione core.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the hydrazinylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.

    Sulfonyl Hydrazines: Compounds with similar sulfonyl and hydrazine groups.

Uniqueness

The uniqueness of 5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of a pyrrolidine ring, a sulfonyl group, and a diazinane trione core. This combination imparts unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H15N5O5S

Molecular Weight

365.37 g/mol

IUPAC Name

6-hydroxy-5-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H15N5O5S/c20-12-11(13(21)16-14(22)15-12)18-17-9-3-5-10(6-4-9)25(23,24)19-7-1-2-8-19/h3-6H,1-2,7-8H2,(H3,15,16,20,21,22)

InChI Key

QMCLTLFUZZPZGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.